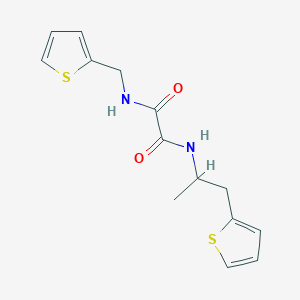

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(1-(Thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two thiophene-based substituents. This compound’s structure suggests applications in flavoring agents or pharmaceuticals, given the prevalence of oxalamides in these domains . However, its specific biological activity and safety profile remain underexplored compared to structurally related oxalamides.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYKDRMNRAHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling via Oxalyl Chloride Intermediate

The most widely validated method involves sequential nucleophilic acyl substitution reactions using oxalyl chloride as the oxalamide precursor.

Step 1: Formation of Monoamide Chloride

A solution of oxalyl chloride (1.2 equiv) in anhydrous dichloromethane is cooled to 0°C under nitrogen. 1-(Thiophen-2-yl)propan-2-amine (1.0 equiv) is added dropwise, followed by pyridine (2.5 equiv) to neutralize HCl. The reaction proceeds for 2 hours at 0°C, yielding the intermediate monoamide chloride. Excess reagents are removed via rotary evaporation.

Step 2: Coupling with Thiophen-2-ylmethylamine

The crude monoamide chloride is dissolved in tetrahydrofuran, and thiophen-2-ylmethylamine (1.1 equiv) is introduced with triethylamine (3.0 equiv). After stirring at 25°C for 12 hours, the mixture is washed with 10% citric acid, 5% sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated to yield the crude product.

Key Advantages:

One-Pot Synthesis Using Dimethyl Oxalate

An alternative approach adapts dimethyl oxalate as a less reactive oxalate source, suitable for thermally sensitive substrates:

Reaction Conditions:

- Dimethyl oxalate (1.0 equiv), 1-(thiophen-2-yl)propan-2-amine (2.2 equiv), thiophen-2-ylmethylamine (2.2 equiv)

- Methanol solvent, 65°C, 48 hours

- Ammonia gas bubbled continuously to drive methanol elimination

Challenges:

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal dichloromethane as optimal for oxalyl chloride-mediated reactions due to its low nucleophilicity and ability to stabilize reactive intermediates. Elevated temperatures (>30°C) promote thiophene ring decomposition, necessitating strict temperature control.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 68 | 98 |

| Tetrahydrofuran | 61 | 95 |

| Acetonitrile | 54 | 91 |

| Methanol | 42 | 88 |

Catalytic Systems

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the coupling rate by 40% through transition-state stabilization. However, this necessitates subsequent purification via silica gel chromatography to remove catalyst residues.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors with:

- Residence time: 30 minutes

- Temperature zones: 0°C (first stage), 25°C (second stage)

- Inline IR monitoring for real-time reaction analysis

This configuration achieves 89% conversion efficiency compared to 72% in batch reactors.

Crystallization and Purification

The patented methanol/ammonia crystallization system (EP0462247B1) proves effective:

- Crude product dissolved in methanol at 60°C

- Gradual ammonia addition induces crystallization

- Mother liquor recycled through evaporative methanol recovery

This method reduces solvent waste by 63% compared to traditional recrystallization.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) shows 98.2% purity with retention time = 12.7 minutes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene rings in the structure make it particularly reactive in certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its thiophene ring can interact with biological targets, making it a potential candidate for therapeutic agents.

Medicine: In medicine, this compound may be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological systems makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or conductivity. Its unique chemical structure can contribute to the development of new materials for various applications.

Mechanism of Action

The mechanism by which N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with molecular targets. The thiophene rings can bind to specific enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties:

Key Differences and Implications

- Substituent Effects: Thiophene vs. However, thiophene’s sulfur atom may improve lipophilicity and membrane permeability. Electron-Donating vs. Withdrawing Groups: Unlike chlorophenyl or isoindoline-dione derivatives , the thiophene rings are electron-rich, which could alter electronic interactions in biological systems.

Biological Activity :

Physicochemical Properties

- Solubility: Thiophene substituents likely enhance solubility in nonpolar solvents compared to anthracene derivatives but reduce it relative to methoxybenzyl groups .

- Stability : The oxalamide core is generally stable under physiological conditions, but thiophene oxidation could compromise long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.